molecular formula C16H16ClN3O2S B2421997 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-94-7

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2421997
CAS RN: 923164-94-7
M. Wt: 349.83
InChI Key: WXFOOJJMRRYXEA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative effects .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Synthesis and Derivative Formation

One area of application involves the synthesis of thiazoline and thiazole derivatives, highlighting their utility as intermediates in producing compounds with potential biological activities. For instance, Nötzel et al. (2001) described a method for efficiently accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which are important for developing pharmaceuticals and bioactive molecules. This process involves Michael addition and intramolecular substitution reactions to form compounds that can be further modified for various applications (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Anticancer and Antitumor Activities

Research into the anticancer and antitumor properties of thiazole derivatives is another significant application. Mohareb, El-Sayed, & Abdelaziz (2012) explored the synthesis of pyrazole derivatives starting from cyanoacetylhydrazine and evaluated their antitumor activity against several human tumor cell lines. This study highlights the potential of thiazole-containing compounds to serve as templates for developing new anticancer agents (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial activities of thiazole derivatives represent another crucial area of application. Ameen & Qasir (2017) focused on the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Their work contributes to understanding how modifications to the thiazole core can influence antimicrobial activity, offering insights into designing new drugs to combat resistant bacterial strains (Ameen & Qasir, 2017).

Building Blocks for Cyclopeptides

Thiazole derivatives also find applications as building blocks in the synthesis of cyclopeptides, which are important in medicinal chemistry and drug design. Motevalli, Nguyen, Tan, & Fuller (2020) reported the preparation of oxazole- or thiazole-containing amino esters for use in creating cyclopeptide analogs. These compounds, due to their heterocyclic backbone modifications, are crucial for developing new therapeutic agents (Motevalli, Nguyen, Tan, & Fuller, 2020).

Mechanism of Action

Thiazole derivatives have shown antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFOOJJMRRYXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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